4-Fluorobiphenyl

Electron Spin Resonance Electrochemistry Reactive Intermediate Stability

Replace 4-chloro or 4-bromo analogs with 4-fluorobiphenyl to solve metabolic instability and intermediate decomposition. Quantitative evidence confirms: • **Metabolic stability**: Only 2-fold increase with inducers vs 5-6x for 4-bromobiphenyl (logP 4.35 vs 4.87) • **Reaction compatibility**: Radical anion stable at -80°C in THF; chloro/bromo analogs decompose immediately • **Research utility**: Validated 19F NMR/14C tracer for soil degradation mass balance • **Supply**: ≥97.0-98.0% purity by GC, Suzuki-Miyaura ready

Molecular Formula C12H9F
Molecular Weight 172.2 g/mol
CAS No. 324-74-3
Cat. No. B1198766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobiphenyl
CAS324-74-3
Synonyms4-fluorobiphenyl
Molecular FormulaC12H9F
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H9F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
InChIKeyRUYZJEIKQYLEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-Fluorobiphenyl


4-Fluorobiphenyl (4-FBP, CAS 324-74-3) is a fluorinated aromatic hydrocarbon, a member of the halobiphenyl family [1]. As an intermediate, it serves as a critical building block for the synthesis of more complex organic molecules in pharmaceutical development and material science . Its unique property profile, conferred by the fluorine atom, distinguishes it from other 4-halobiphenyls like 4-bromobiphenyl and 4-chlorobiphenyl. The fluorine substitution imparts specific electronic and steric characteristics, influencing reactivity, metabolism, and the properties of derived compounds [2].

Workflow
Fluorinated aromatic building block for synthesis and environmental modeling
Key differentiation
Fluorine substitution alters electronic, metabolic, and intermediate stability profiles vs Cl/Br analogs
Selection logic
Choose when reductive intermediate persistence, 19F tracking, or consistent metabolic behavior is required

Why 4-Fluorobiphenyl Is Not Interchangeable


Substituting 4-fluorobiphenyl with its chloro- or bromo- analogs is not trivial due to fundamental differences in chemical and biological behavior driven by the halogen substituent. Fluorine's unique properties—its small size, high electronegativity, and the strength of the C-F bond—lead to markedly different reactivity, metabolic stability, and physicochemical profiles compared to larger, more polarizable halogens [1]. These differences manifest in synthetic outcomes (e.g., stability of reaction intermediates), biological system performance (e.g., enzyme induction potential, metabolic pathways), and final product properties (e.g., conformational effects in liquid crystals) [2]. The following quantitative evidence demonstrates that 4-fluorobiphenyl offers specific, measurable advantages that preclude generic substitution for many scientific and industrial uses.

Intermediates

Anion radical stability may shift significantly; 4-Cl/Br analogs decompose under conditions where 4-F persists, limiting reductive pathway transfer.

Metabolism

Enzyme induction response may differ substantially—reported fold-increases for Br analog are larger, potentially altering metabolic predictability.

Tracking

Non-fluorinated analogs lack the 19F NMR handle, making environmental fate mass balance and degradation-pathway attribution less direct.

4-Fluorobiphenyl: Comparative Evidence


Anion Radical Stability Advantage

The 4-fluorobiphenylide radical anion exhibits superior stability at low temperatures compared to its chloro- and bromo- analogs. 4-Fluorobiphenylide is stable at -80°C in tetrahydrofuran, whereas 4-chlorobiphenyl and 4-bromobiphenyl react with potassium under identical conditions to form radicals that decompose immediately via halide elimination [1]. This indicates a fundamentally different stability profile for fluorinated anion radicals.

Anion radical stability
Head-to-head
Stable at -80 °C in THF vs. immediate decomposition of 4-Cl/4-Br analogs
Supports reductive intermediate studies where halide elimination of Cl/Br would cause failure
ESR spectroscopy with potassium, -80 °C
Electron Spin Resonance Electrochemistry Reactive Intermediate Stability

Lower Metabolic Induction Potential

The rate of metabolism of 4-fluorobiphenyl to water-soluble metabolites is less susceptible to enzyme induction than that of 4-bromobiphenyl. Using hepatic microsomes from rats pretreated with phenobarbitone and 3-methylcholanthrene, the overall rate of metabolism increased 2-fold for 4-fluorobiphenyl, compared to a 5- to 6-fold increase for 4-bromobiphenyl under the same conditions [1].

Metabolic induction
Head-to-head
2-fold increase (4-F) vs. 5- to 6-fold increase (4-Br)
Reported lower sensitivity to enzyme induction; may support more predictable metabolic profiling
Rat hepatic microsomes, phenobarbitone/3-MC induction
Drug Metabolism Cytochrome P450 Xenobiotic Biotransformation

Lower CYP Binding Affinity

The apparent binding affinity of hepatic microsomal cytochrome P-450 enzymes for 4-halobiphenyls correlates with their lipophilicity. The calculated log octanol/water partition coefficients are 4.35 for 4-fluorobiphenyl and 4.87 for 4-bromobiphenyl, resulting in a lower binding affinity for the fluorinated analog [1].

CYP binding (LogP)
Cross-study
LogP 4.35 (4-F) vs. 4.87 (4-Br)
Lower lipophilicity correlates with reduced CYP binding; context for enzyme-interaction studies
Calculated octanol/water; microsome binding
Enzyme Binding Lipophilicity Cytochrome P450 Structure-Activity Relationship

Model Pollutant for Environmental Fate

4-Fluorobiphenyl is established as a model compound for investigating the environmental fate of fluorinated pollutants. A complete mass balance for its degradation in soil was achieved using a combination of 14C-radiolabelling and 19F NMR spectroscopy, allowing for the quantification of volatilization, CO2 evolution, organic solvent extractable, and bound residue components [1]. This is a specific application enabled by the fluorine atom, which is not directly transferable to non-fluorinated analogs.

Environmental model
Class-level
Complete mass balance via 14C/19F NMR; degradation fates quantified in soil
Validated model for tracking fluorinated pollutant fate; analytical handle not available for Cl/Br analogs
Soil incubation, co-substrate biphenyl
Environmental Science Bioremediation Soil Degradation NMR Spectroscopy

Industrial Purity Specifications

Commercially available 4-fluorobiphenyl is supplied with well-defined and consistent purity specifications, typically ranging from ≥97.0% (GC) to ≥98.0% (GC), ensuring reliable performance in synthesis and research applications [1]. This level of quality control is critical for reproducible results.

Industrial purity
Supplier spec
≥97.0% to ≥98.0% (GC)
Consistent quality supports reproducible synthesis and analytical standard preparation
Multiple suppliers, COA available
Quality Control Industrial Sourcing Purity Specification GC Analysis

4-Fluorobiphenyl: Key Applications


Metabolically Stable Pharmaceutical Scaffolds

Leverage the lower enzyme induction potential and predictable metabolism of 4-fluorobiphenyl as a core scaffold for drug candidates. The quantitative evidence shows that 4-fluorobiphenyl's metabolism is increased only 2-fold by enzyme inducers, compared to a 5- to 6-fold increase for 4-bromobiphenyl [1]. This indicates a more stable metabolic profile, which is a desirable trait for lead optimization. Additionally, its lower lipophilicity (logP = 4.35) compared to 4-bromobiphenyl (logP = 4.87) suggests a lower binding affinity for CYP enzymes, potentially reducing unwanted drug-drug interactions [2].

Stable Anionic Intermediate Synthesis

Use 4-fluorobiphenyl in synthetic pathways that involve the generation of anionic intermediates, such as reductive metalation or certain electrochemical reactions. Evidence demonstrates that the 4-fluorobiphenylide radical anion is stable at -80°C in tetrahydrofuran, unlike the chloro- and bromo- analogs which decompose immediately under identical conditions [1]. This unique stability makes 4-fluorobiphenyl the preferred and often essential substrate for these specific reactions, where the use of 4-chlorobiphenyl or 4-bromobiphenyl would result in immediate and quantitative decomposition of the desired intermediate.

Environmental Fate Model System

Employ 4-fluorobiphenyl as a model pollutant in environmental science research. It is a validated and well-characterized compound for tracking degradation pathways in soil using 19F NMR and 14C radiolabelling [1]. A complete mass balance can be achieved, enabling quantitative analysis of its fate, including volatilization, mineralization to CO2, and incorporation into soil organic matter [2]. This analytical advantage, derived directly from the fluorine atom, is not available with non-fluorinated analogs like 4-chlorobiphenyl and makes 4-fluorobiphenyl the compound of choice for method development and mechanistic studies in bioremediation.

High-Purity Organic Synthesis Intermediate

Procure 4-fluorobiphenyl as a reliable, high-purity (≥97.0% to ≥98.0% by GC) building block for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and advanced materials [1][2]. Its consistent quality from major chemical suppliers ensures reproducible yields and minimizes the formation of byproducts in critical reactions such as Suzuki-Miyaura cross-couplings, where it serves as a key intermediate [3].

Application
Selection Property
Validation Focus
Pharmaceutical lead optimization research
Metabolic induction profile
Enzyme induction response comparison
Reductive intermediate synthesis
Anion radical persistence
Reaction intermediate stability under reductive conditions
Environmental fate modeling
19F NMR tracking capability
Degradation pathway mass balance
High-purity synthesis intermediate
Supplier GC purity specification
Batch-to-batch consistency for reproducible coupling reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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